molecular formula C12H12N2S B6259387 2-cyclopropyl-4-phenyl-1,3-thiazol-5-amine CAS No. 1247733-88-5

2-cyclopropyl-4-phenyl-1,3-thiazol-5-amine

Cat. No.: B6259387
CAS No.: 1247733-88-5
M. Wt: 216.3
InChI Key:
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Description

2-cyclopropyl-4-phenyl-1,3-thiazol-5-amine is a heterocyclic compound containing a thiazole ring, which is a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4-phenyl-1,3-thiazol-5-amine typically involves the reaction of cyclopropylamine with 4-phenyl-1,3-thiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4-phenyl-1,3-thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4-phenyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-4-phenyl-1,3-thiazol-5-amine is unique due to the presence of both cyclopropyl and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical development .

Properties

CAS No.

1247733-88-5

Molecular Formula

C12H12N2S

Molecular Weight

216.3

Purity

80

Origin of Product

United States

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